Sucrose-1,1,6,6,6',6'-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

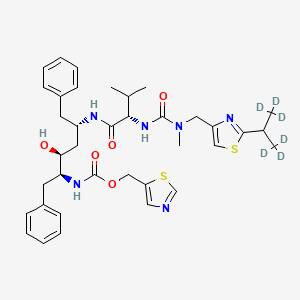

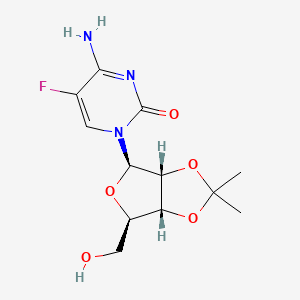

Sucrose-1,1,6,6,6',6'-d6' (also known as d-glucose-6-phosphate) is a sugar derivative that has been used in a variety of biochemical and physiological research applications. It is a monosaccharide sugar with a unique structure that is composed of six carbon atoms, twelve hydrogen atoms, and twelve oxygen atoms. This sugar derivative is a valuable tool for researchers as it has a variety of biochemical and physiological effects, as well as a range of advantages and limitations for laboratory experiments.

Aplicaciones Científicas De Investigación

Food Science and Technology

In food science, sucrose's role is multifaceted, influencing not only taste but also the physical properties of food products. Quintas, Fundo, and Silva (2010) review how sucrose, especially in concentrated solutions or the supercooled state, is critical in the food industry, impacting pastry, dairy, and coatings production through its thermal degradation and relaxation behavior in such solutions (Quintas, Fundo, & Silva, 2010). This highlights sucrose's importance in developing food products with desired textures and stability.

Plant Biology

Sucrose plays a central role in plant growth and development, serving as a primary transport sugar and influencing gene expression. Research by Winter and Huber (2000) delves into the regulation of sucrose metabolism in higher plants, outlining the pathways involved and the enzymes contributing to sucrose synthesis and degradation (Winter & Huber, 2000). This underscores sucrose's fundamental role in plant physiology and its potential as a target for enhancing agricultural productivity.

Environmental Studies

The environmental impact of sucrose and its derivatives, including their stability and effects on non-target species, has been a subject of study. Tollefsen, Nizzetto, and Huggett (2012) provide an environmental risk assessment of sucralose, a sucrose derivative, based on its stability, solubility, and low bioaccumulation potential, indicating limited environmental risk (Tollefsen, Nizzetto, & Huggett, 2012). This reflects the broader interest in understanding the environmental footprint of sucrose and its analogues.

Mecanismo De Acción

Target of Action

Sucrose-1,1,6,6,6’,6’-d6 is a variant of sucrose, a disaccharide composed of glucose and fructose units . The primary targets of this compound are the enzymes that metabolize sucrose, such as sucrose-6-phosphate hydrolases and sucrose phosphorylases . These enzymes play a crucial role in the breakdown and utilization of sucrose in various organisms.

Mode of Action

The interaction of Sucrose-1,1,6,6,6’,6’-d6 with its targets involves the cleavage of the glycosidic linkage between the glucose and fructose units . This cleavage is facilitated by the aforementioned enzymes, resulting in the release of glucose and fructose units that can be further metabolized by the organism .

Biochemical Pathways

The glucose and fructose units resulting from the breakdown of Sucrose-1,1,6,6,6’,6’-d6 can enter various biochemical pathways. One of the primary pathways is glycolysis, where these sugars are oxidized and broken down into pyruvate molecules . This process releases energy that can be used by the organism. Additionally, these sugars can also be converted into glycogen for storage .

Result of Action

The action of Sucrose-1,1,6,6,6’,6’-d6 results in the release of glucose and fructose units, which can be used for energy production or stored for later use

Action Environment

The action of Sucrose-1,1,6,6,6’,6’-d6 is influenced by various environmental factors. For instance, the presence of other sugars and nutrients can affect the rate at which it is metabolized . Additionally, factors such as pH and temperature can influence the activity of the enzymes that break down this compound .

Direcciones Futuras

The future directions of Sucrose-1,1,6,6,6’,6’-d6 are not explicitly mentioned in the search results. However, it is used as a biochemical for proteomics research , indicating its potential in scientific and medical research.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Sucrose-1,1,6,6,6',6'-d6' can be achieved through the modification of sucrose by introducing deuterium atoms at specific positions. This can be done through a series of chemical reactions that involve the use of deuterated reagents and catalysts.", "Starting Materials": [ "Sucrose", "Deuterated reagents and catalysts" ], "Reaction": [ "Step 1: Protection of the hydroxyl groups of sucrose using a suitable protecting group such as acetyl or benzyl", "Step 2: Introduction of deuterium atoms at the desired positions using deuterated reagents and catalysts such as deuterated borohydride or deuterated palladium catalysts", "Step 3: Removal of the protecting groups to obtain the final product, Sucrose-1,1,6,6,6',6'-d6'" ] } | |

Número CAS |

955943-30-3 |

Fórmula molecular |

C₁₂H₁₆D₆O₁₁ |

Peso molecular |

348.33 |

Sinónimos |

β-D-Fructofuranosyl α-D-Glucopyranoside-d6; (+)-Sucrose-d6; Amerfond-d6; Beet Sugar-d6; Cane Sugar-d6; Carrare C 10-d6; Compressuc-d6; Confectioner’s Sugar-d6; D-(+)-Saccharose-d6; D-(+)-Sucrose-d6; D-Sucrose-d6; Frost Sugar-d6; GNE 410-d6; Granulate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)

![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)

![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)